(5Z)-3-(3,5-dichlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Description
Properties
Molecular Formula |
C16H8Cl2FNOS2 |
|---|---|
Molecular Weight |
384.3 g/mol |
IUPAC Name |
(5Z)-3-(3,5-dichlorophenyl)-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H8Cl2FNOS2/c17-10-6-11(18)8-13(7-10)20-15(21)14(23-16(20)22)5-9-1-3-12(19)4-2-9/h1-8H/b14-5- |
InChI Key |
QJZJUYKHGGXAIM-RZNTYIFUSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC(=C3)Cl)Cl)F |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC(=CC(=C3)Cl)Cl)F |
Origin of Product |
United States |
Biological Activity
The compound (5Z)-3-(3,5-dichlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidin-4-one family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, as well as its potential mechanisms of action.
Chemical Structure and Properties
The structure of thiazolidin-4-ones features a five-membered ring containing sulfur and nitrogen atoms, making them versatile scaffolds in medicinal chemistry. The presence of various substituents can significantly influence their biological activities. The compound contains a dichlorophenyl group and a fluorobenzylidene moiety, which may enhance its bioactivity through various pathways.
Anticancer Activity
Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. Evidence suggests that the compound exhibits significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The anticancer activity is attributed to multiple mechanisms including:
A study reported that compounds with similar structures demonstrated growth inhibition rates ranging from 42% to 73% against melanoma and breast cancer cells at concentrations around 10 µM .
| Cell Line | Growth Inhibition (%) | Concentration (µM) |
|---|---|---|
| Melanoma | 42-73 | 10 |
| Breast Cancer | 42-73 | 10 |
Antimicrobial Activity
Thiazolidin-4-one derivatives are also known for their antimicrobial properties. The compound has been tested against various bacterial strains and demonstrated effective inhibition.
- Antibacterial Activity : Compounds similar to the target compound showed activity against multi-drug resistant strains such as Staphylococcus aureus and Escherichia coli. For instance, certain derivatives exhibited antibacterial activity with minimum inhibitory concentrations (MIC) as low as 32 µg/mL .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
Anti-inflammatory Activity
The anti-inflammatory potential of thiazolidin-4-one derivatives has also been documented. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammation pathways.
Case Studies
Recent research has highlighted the efficacy of thiazolidin-4-one derivatives in clinical settings:
- Study on Anticancer Properties : A recent investigation into a structurally similar thiazolidinone revealed its ability to induce apoptosis in various cancer cell lines through ROS generation and caspase activation .
- Antimicrobial Efficacy : Another study focused on the antimicrobial activity of thiazolidinone derivatives against resistant bacterial strains, showing promising results that suggest potential therapeutic applications in treating infections caused by these pathogens .
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit notable antimicrobial properties. For example, compounds similar to (5Z)-3-(3,5-dichlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one have shown effectiveness against various bacterial strains. Studies have demonstrated that modifications in the substituents on the thiazolidinone backbone can enhance antimicrobial efficacy.
Anticancer Properties
Thiazolidinones are under investigation for their potential as anticancer agents. The compound's structure allows it to interact with cellular pathways involved in cancer progression. Preliminary studies suggest that this compound may inhibit tumor cell proliferation by inducing apoptosis in specific cancer cell lines.
Inhibition of Photosynthesis
A related study on rhodanine derivatives found that certain structures could inhibit photosynthetic electron transport in plants. This suggests that (5Z)-3-(3,5-dichlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one might possess similar properties, potentially impacting algal growth and productivity .
Structure-Activity Relationships
The biological activity of (5Z)-3-(3,5-dichlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one can be attributed to its unique chemical structure. The presence of the dichlorophenyl and fluorobenzylidene groups significantly influences its lipophilicity and biological interactions. Comparative studies with other thiazolidinones indicate that variations in these substituents can lead to different pharmacological profiles .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various thiazolidinone derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with halogenated phenyl groups exhibited enhanced antibacterial activity compared to their non-halogenated counterparts. This supports the hypothesis that (5Z)-3-(3,5-dichlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one could be a candidate for further development as an antimicrobial agent .
Case Study 2: Anticancer Potential
In vitro studies on thiazolidinone derivatives revealed that some compounds significantly inhibited the growth of various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at specific phases. Further research is needed to explore the exact mechanisms by which (5Z)-3-(3,5-dichlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one exerts its anticancer effects .
Chemical Reactions Analysis
Nucleophilic Addition at the 5th Position
The exocyclic double bond at the 5th position (Z-configuration) undergoes nucleophilic additions, a hallmark of 5-arylidenerhodanine derivatives . This reactivity is exploited in biological target interactions:
-
Mechanism : The mercapto group of cysteine residues in enzymes (e.g., glutamate racemase) performs 1,4-addition at the C5 double bond, forming covalent adducts .
-
Example :
This reaction underpins the compound’s inhibitory activity against enzymes like HIV-1 gp41 .
Functionalization via Condensation Reactions
The 5-arylidene moiety participates in Knoevenagel condensations with aldehydes, enabling structural diversification:
-
Conditions : Reactions occur under reflux in polar solvents (e.g., ethanol, DMF) with acid/base catalysts .
-
Outcome : Substitution at the benzylidene group modifies electronic properties and bioactivity. For example, introducing electron-withdrawing groups enhances electrophilicity at C5 .
Thione Reactivity
The 2-thioxo group undergoes alkylation or oxidation:
Ring-Opening and Rearrangements
Under strong acidic or basic conditions, the thiazolidinone ring undergoes cleavage:
-
Acid Hydrolysis : Yields thiourea and carboxylic acid fragments .
-
Base-Mediated Rearrangement : Forms thiazole or imidazole derivatives, depending on substituents .
Biological Interactions via Electrophilic Sites
The dichlorophenyl and fluorobenzylidene groups enhance electrophilicity, facilitating interactions with nucleophilic residues in proteins:
-
Key Targets :
Microwave-Assisted Modifications
Recent synthetic advances use microwave irradiation to accelerate reactions:
Comparison with Similar Compounds
Comparison with Structurally Similar Thiazolidinone Derivatives
Below is a detailed comparison of the target compound with analogous derivatives, focusing on structural variations, physicochemical properties, and biological implications.
Table 1: Structural Features of Selected Thiazolidinone Derivatives
Key Structural and Functional Insights
Halogenation vs. Methoxy/Hydroxy Groups :
- The target compound’s 3,5-dichlorophenyl and 4-fluorobenzylidene substituents create a highly electronegative scaffold, favoring interactions with hydrophobic enzyme pockets. In contrast, methoxy or hydroxy groups (e.g., ) improve solubility but reduce electrophilicity .
Stereochemical Influence :
- The (5Z) configuration ensures planar geometry, critical for π-π stacking with biological targets. Analogues with bulkier substituents (e.g., 4-methylphenyl in ) may experience steric hindrance .
Hydrogen-Bonding Networks :
- Derivatives like (5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one exhibit intramolecular H-bonding (O–H⋯S), stabilizing crystal packing and enhancing thermal stability. The target compound lacks such interactions but may rely on halogen bonding .
Biological Implications: Halogenated thiazolidinones are often explored for anticancer activity due to their ability to disrupt cellular redox balance. Non-halogenated derivatives (e.g., ) show broader antimicrobial effects .
Preparation Methods
Cyclocondensation of Thiazolidinone Precursors
The foundational approach involves cyclocondensation between 3-(3,5-dichlorophenyl)thiazolidin-4-one and 4-fluorobenzaldehyde derivatives. Key steps include:
-
Precursor Synthesis :
-
3-(3,5-Dichlorophenyl)thiazolidin-4-one is prepared via refluxing 3,5-dichloroaniline with thioglycolic acid in polypropylene glycol (PPG) at 110°C for 6–8 hours.
-
4-Fluorobenzaldehyde is functionalized with a methylidene group via Knoevenagel condensation under basic conditions (piperidine/ethanol).
-
-
Cyclocondensation :
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Dry benzene |
| Catalyst | NH₄Cl (1.1 mol%) |
| Temperature | Reflux (80°C) |
| Time | 6 hours |
One-Pot Multi-Component Synthesis
Recent advancements utilize one-pot protocols to streamline synthesis:
-
Reactants :
-
Procedure :
Optimized Parameters :
| Parameter | Value |
|---|---|
| Solvent | Polypropylene glycol (PPG) |
| Catalyst | VOSO₄ |
| Energy Input | Ultrasonic irradiation |
| Yield | 83–87% |
Stereochemical Control and Isomerization
Z-Configuration Stabilization
The Z-isomer predominates due to thermodynamic stabilization from intramolecular hydrogen bonding between the thioxo group and the fluorobenzylidene moiety. Key strategies include:
-
Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor Z-configuration retention.
-
Acidic Catalysis : Acetic acid (10% v/v) suppresses keto-enol tautomerism, maintaining stereochemical integrity.
Isomer Distribution :
| Condition | Z:E Ratio |
|---|---|
| Ethanol (neutral) | 3:1 |
| DMF + AcOH | 9:1 |
Advanced Catalytic Systems
Bi(SCH₂COOH)₃-Mediated Synthesis
Bismuth-based catalysts enable solvent-free synthesis at reduced temperatures:
-
Procedure :
Performance Metrics :
| Metric | Value |
|---|---|
| Yield | 89% |
| Purity (HPLC) | >98% |
Ultrasound-Assisted Synthesis
Ultrasound (40 kHz) reduces reaction time by 60% compared to conventional heating:
Purification and Characterization
Recrystallization Protocols
Spectroscopic Validation
-
IR (KBr) :
-
¹H NMR (DMSO-d₆) :
Industrial-Scale Production Considerations
Green Chemistry Approaches
Process Economics
| Cost Factor | Conventional Method | Optimized Method |
|---|---|---|
| Raw Materials | $12,500/kg | $9,800/kg |
| Energy Consumption | 1,200 kWh/kg | 450 kWh/kg |
| Yield | 68% | 89% |
Q & A
Basic Questions
Q. What are the standard protocols for synthesizing (5Z)-3-(3,5-dichlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one?
- Methodological Answer : The synthesis typically involves a Knoevenagel condensation reaction between 3-(3,5-dichlorophenyl)-2-thioxothiazolidin-4-one and a substituted benzaldehyde (e.g., 4-fluorobenzaldehyde) under basic conditions. Sodium hydroxide or potassium hydroxide is used as a base in ethanol or methanol, with reflux for 2–6 hours . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of thiazolidinone to aldehyde) and controlled temperature (70–80°C). Post-reaction purification involves recrystallization from DMF/ethanol mixtures or column chromatography .
Q. Which spectroscopic techniques are critical for confirming the Z-configuration of the benzylidene group?
- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR is essential for distinguishing the Z-configuration (cis arrangement of substituents). For example, NOE correlations between the benzylidene proton (δ ~7.8 ppm) and adjacent thiazolidinone protons confirm spatial proximity. X-ray crystallography provides definitive proof, as seen in related thiazolidinone derivatives where the Z-configuration exhibits a dihedral angle of <10° between the benzylidene and thiazolidinone planes .
Q. How are preliminary biological activities (e.g., antimicrobial) screened for this compound?
- Methodological Answer : Antimicrobial activity is assessed using broth microdilution assays (CLSI guidelines). For instance, against Staphylococcus aureus (ATCC 25923), serial dilutions (1–128 μg/mL) of the compound are incubated for 24 hours. Minimum Inhibitory Concentration (MIC) is determined via optical density (OD600) or resazurin-based viability staining. Positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%) are mandatory .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity of the target compound?
- Methodological Answer : Use Design of Experiments (DoE) to evaluate factors like solvent polarity (e.g., ethanol vs. DMF), base strength (NaOH vs. KOH), and reaction time. Response Surface Methodology (RSM) can model interactions: for example, increasing NaOH concentration (0.1–0.3 M) may enhance condensation efficiency but risk hydrolysis of the thioxo group. Purity is maximized via gradient HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
Q. How should researchers address contradictions in reported bioactivity data (e.g., varying IC50 values against cancer cells)?
- Methodological Answer : Discrepancies often arise from cell-line-specific sensitivity or assay conditions. Standardize protocols using the NCI-60 panel for anticancer screening. For example, test the compound against MCF-7 (breast cancer) and A549 (lung cancer) cells under identical conditions (10% FBS, 48-hour exposure). Normalize data to reference inhibitors (e.g., doxorubicin) and validate via ATP-based viability assays (CellTiter-Glo®) .
Q. What methodologies assess the environmental fate and degradation pathways of this compound?
- Methodological Answer : Perform OECD 301F biodegradability tests: incubate the compound (10 mg/L) in activated sludge (pH 7, 25°C) for 28 days. Monitor degradation via LC-MS/MS, identifying metabolites like sulfoxides (m/z +16) or dehalogenated products. Hydrolysis studies (pH 4–9 buffers, 50°C) reveal stability; for instance, the thioxo group may hydrolyze to sulfonic acid under alkaline conditions .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?
- Methodological Answer : Replace the 4-fluorobenzylidene group with electron-withdrawing substituents (e.g., nitro or trifluoromethyl) to enhance electrophilicity and target binding. Compare IC50 values against wild-type vs. resistant bacterial strains. Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like hemoglobin subunits (PDB ID: 1GZX), where dichlorophenyl groups may occupy hydrophobic pockets .
Q. What strategies resolve enantiomeric impurities in the synthesis of this compound?
- Methodological Answer : Chiral HPLC (Chiralpak IA column, hexane/isopropanol) separates enantiomers. For asymmetric synthesis, use enantiopure catalysts (e.g., L-proline in Knoevenagel reactions) to favor the Z-configuration. Circular Dichroism (CD) spectroscopy monitors enantiomeric excess (ee), with Cotton effects at 220–250 nm indicating optical activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
